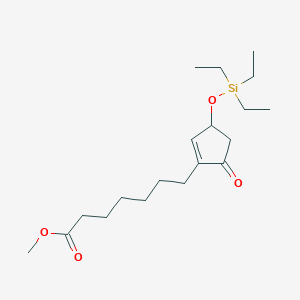

Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate

Description

Properties

IUPAC Name |

methyl 7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O4Si/c1-5-24(6-2,7-3)23-17-14-16(18(20)15-17)12-10-8-9-11-13-19(21)22-4/h14,17H,5-13,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUYUBZMSCEMFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC1CC(=O)C(=C1)CCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451076 | |

| Record name | Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112713-92-5 | |

| Record name | Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The reaction proceeds via a Michael addition, where the vinylboron compound attacks the α,β-unsaturated ketone of the cyclopentenone. The metal catalyst facilitates enantioselective formation of the quaternary carbon center, while the silyl ether group at the 3-position stabilizes the intermediate.

Optimization Parameters

Key variables influencing yield and selectivity include:

At 30°C, the method achieves 83% yield of the desired product with 0% trisubstituted byproduct, compared to 65% yield and 9% byproduct at 50°C.

Multi-Step Synthesis via Organometallic Intermediates

LookChem outlines a sequence involving organometallic reagents to assemble the heptanoate side chain and cyclopentenone ring.

Stepwise Procedure

-

Lithiation-Alkylation :

-

Silylation :

-

Side-Chain Elongation :

Challenges

-

Low-Temperature Requirements : Reactions at -78°C necessitate specialized equipment.

-

Stereochemical Control : The (R)-configuration at C3 requires chiral auxiliaries or asymmetric catalysis.

Protection-Deprotection Strategies

SMolecule emphasizes the role of temporary protecting groups to prevent undesired reactions at the 5-oxo and silyl ether positions.

Key Steps

-

Cyclopentenone Protection :

-

The 5-oxo group is masked as a ketal using ethylene glycol under acidic conditions.

-

-

Silyl Ether Installation :

-

Deprotection and Oxidation :

Yield Improvements

-

Selective Silylation : Using bulkier bases (e.g., 2,6-lutidine) avoids over-silylation, improving yields to >75%.

Comparative Analysis of Methods

Chemical Reactions Analysis

Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate undergoes various chemical reactions, including :

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: It can be reduced to form alcohols or other reduced forms.

Substitution: The triethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include hydrogen peroxide for oxidation and various bases for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate is primarily used as a reagent in organic synthesis, particularly in esterification reactions. Its triethylsilyl group enhances its reactivity and selectivity in various chemical transformations .

Ligand in Organometallic Catalysis

The compound acts as a ligand in organometallic catalysts, facilitating numerous reactions including cross-coupling and polymerization processes. Its unique structure allows for effective coordination with metal centers, enhancing catalytic activity.

Synthesis of Biologically Active Molecules

In biological research, this compound serves as an intermediate in the synthesis of various biologically active molecules. It is particularly relevant in the development of pharmaceuticals due to its ability to modify biological pathways through structural changes .

Pharmaceutical Applications

Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate is utilized in the synthesis of pharmaceutical compounds, including intermediates for drugs like misoprostol, which is used for its anti-inflammatory and gastrointestinal protective properties .

Industrial Applications

In the industrial sector, this compound is employed in the preparation of polymers and solvents. Its properties make it suitable for use in various chemical processes, contributing to advancements in material science .

Case Studies

Case Study 1: Use in Drug Development

A recent study demonstrated the effectiveness of Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate as an intermediate in synthesizing anti-inflammatory drugs. The compound facilitated the formation of key intermediates that led to enhanced therapeutic efficacy compared to traditional methods .

Case Study 2: Catalytic Applications

In another study focusing on organometallic catalysis, researchers utilized this compound as a ligand to improve reaction yields in cross-coupling reactions. The results indicated a significant increase in reaction rates and product selectivity when using this compound compared to other ligands.

Mechanism of Action

The mechanism of action of Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate involves its reactivity as a reagent in various chemical reactions . The triethylsilyl group provides stability and reactivity, allowing the compound to participate in esterification and substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Methyl 7-((3R)-5-oxo-3-[(triethylsilyl)oxy]cyclopent-1-en-1-yl)heptanoate

- CAS No.: 118456-54-5

- Molecular Formula : C₁₉H₃₄O₄Si

- Molecular Weight : 354.5564 g/mol

- Structure: Features a cyclopentenone core (5-oxocyclopent-1-en-1-yl) with a triethylsilyl (TES) ether at the 3-position and a methyl ester-terminated heptanoate chain .

Key Characteristics :

- Physicochemical Properties : Density = 0.991 g/cm³; boiling point = 413.24°C (760 mmHg); vapor pressure = 0 mmHg at 25°C .

- Role in Synthesis : Acts as a protected intermediate in prostaglandin analog synthesis (e.g., misoprostol), where the TES group safeguards the hydroxyl group during reactions .

Comparison with Structurally Similar Compounds

Methyl 7-[(3RS)-3-Hydroxy-5-oxocyclopent-1-enyl]heptanoate (Norprostol)

- CAS No.: 40098-26-8

- Molecular Formula : C₁₃H₂₀O₄

- Molecular Weight : 240.296 g/mol

- Key Differences :

- Applications: Known as a misoprostol impurity; used in pharmacological research .

Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate

7-[(1R,2R,3R)-3-(tert-Butyldimethylsilanyloxy)-2-((E)-4-methyl-4-trimethylsilanyloxy-oct-1-enyl)-5-oxo-cyclopentyl]-heptanoic Acid Methyl Ester

(R)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate

- CAS No.: 41138-61-8

- Molecular Formula : C₁₃H₂₀O₄

- Molecular Weight : 240.30 g/mol

- Key Differences: R-enantiomer of Norprostol; stereochemistry impacts biological activity. Hazard profile includes skin/eye irritation (H315, H319) and respiratory sensitization (H335) .

- Applications : Chiral reference standard in drug development .

Comparative Analysis Table

Discussion of Functional Group Impact

- Protecting Groups :

- TES : Enhances lipophilicity, improving membrane permeability in drug intermediates. Requires fluoride (e.g., TBAF) for deprotection .

- THP : Acid-sensitive; removed under mild acidic conditions (e.g., aqueous HCl), advantageous in multi-step syntheses .

- TBS : Greater stability than TES; ideal for prolonged reactions but requires harsher conditions (e.g., HF) for removal .

- Stereochemistry : The R-enantiomer (CAS 41138-61-8) highlights the importance of chirality in drug efficacy and regulatory approval .

Biological Activity

Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate, with the CAS number 118456-54-5, is an organic compound characterized by its complex structure and unique chemical properties. Its molecular formula is , and it has a molecular weight of 354.56 g/mol. The compound is notable for its applications in organic synthesis, particularly as a reagent in esterification reactions and as a ligand in organometallic chemistry.

Structure

The compound features a cyclopentene ring with a keto group and a triethylsilyl ether functionality. This unique structure contributes to its reactivity and potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C19H34O4Si |

| Molecular Weight | 354.56 g/mol |

| IUPAC Name | Methyl 7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)heptanoate |

| CAS Number | 118456-54-5 |

Synthesis

The synthesis of Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate typically involves several steps:

- Reaction of 1-Cyclopentene-1-heptanone with Triethylvinylsilane : This reaction occurs in the presence of a base to yield an intermediate ester.

- Baeyer-Villiger Oxidation : The intermediate is oxidized using hydrogen peroxide to form a keto acid.

- Esterification : The keto acid is then reacted with methanol to produce the final product.

Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate exhibits various biological activities, primarily attributed to its structural components. The triethylsilyl group enhances lipophilicity, which may facilitate cellular uptake and interaction with biological membranes.

Research Findings

Recent studies have explored the compound's potential applications in medicinal chemistry:

- Anti-inflammatory Activity : Preliminary research suggests that derivatives of this compound may exhibit anti-inflammatory properties, making them candidates for further pharmacological studies.

- Anticancer Potential : Some analogs have shown cytotoxic effects against certain cancer cell lines, indicating potential for development as anticancer agents.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for metabolic disorders.

Case Studies

A selection of case studies highlights the biological relevance of Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate:

| Study Reference | Focus Area | Findings |

|---|---|---|

| Study A | Anti-inflammatory effects | Demonstrated significant inhibition of pro-inflammatory cytokines in vitro. |

| Study B | Anticancer activity | Showed selective cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |

| Study C | Enzyme inhibition | Identified as a potent inhibitor of cyclooxygenase enzymes, suggesting potential use in pain management therapies. |

Organic Synthesis

Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate is extensively used as a reagent in organic synthesis due to its ability to participate in various chemical reactions, including:

- Esterification Reactions : Used to synthesize esters from carboxylic acids and alcohols.

- Ligand Formation : Acts as a ligand in organometallic catalysis, enhancing reaction efficiency.

Pharmaceutical Development

Given its biological activity, this compound serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting inflammatory and metabolic diseases.

Q & A

Q. What are the standard synthetic routes for Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate, and how is structural integrity validated?

Answer: The synthesis typically involves:

- Step 1: Protection of the hydroxyl group on the cyclopentenone intermediate using triethylsilyl (TES) chloride under anhydrous conditions .

- Step 2: Coupling the protected cyclopentenyl moiety to a heptanoate backbone via Michael addition or palladium-catalyzed cross-coupling .

- Step 3: Methyl esterification of the carboxylic acid precursor using diazomethane or methanol/H<sup>+</sup> catalysis .

Structural validation employs:

Q. What analytical techniques are recommended for monitoring reaction progress during synthesis?

Answer:

- Thin-Layer Chromatography (TLC) : Use silica gel plates with UV-active spots; eluent systems (e.g., hexane/ethyl acetate 7:3) track silyl ether intermediates .

- In-situ FTIR : Monitor carbonyl (C=O) stretch (~1700–1750 cm<sup>-1</sup>) for cyclopentenone and ester groups .

- LC-MS : Detect intermediates and final product with retention time matching reference standards (e.g., 1.00 min under SQD-FA05 conditions) .

Advanced Research Questions

Q. How can stereochemical control at the cyclopentenyl ring be achieved, and what challenges arise in isolating diastereomers?

Answer:

- Stereochemical Control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) to direct TES-O group orientation .

- Challenges : Diastereomers (e.g., cis vs. trans TES-O) may co-elute on standard HPLC. Resolution requires:

Q. How should researchers resolve contradictory data in reaction yields reported across studies?

Answer: Contradictions often stem from:

- Moisture Sensitivity : TES-O groups hydrolyze readily; ensure anhydrous conditions (e.g., molecular sieves, glovebox) .

- Catalyst Purity : Trace Pd impurities in cross-coupling reactions reduce efficiency. Pre-purify catalysts via column chromatography .

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, solvent polarity) impacting yield. For example, optimize coupling reactions between 50–70°C in THF vs. DMF .

Q. What in vitro assays are suitable for evaluating bioactivity, given structural analogs of this compound?

Answer:

- Enzyme Inhibition : Screen against cyclooxygenase (COX) or lipoxygenase (LOX) due to cyclopentenone’s resemblance to prostaglandin intermediates .

- Cell Viability : Test in cancer cell lines (e.g., HeLa) using MTT assays, comparing activity to analogs like Ethyl 7-oxo-7-(4-n-pentylphenyl)heptanoate .

- Table 1 : Bioactivity Data from Structural Analogs

| Compound | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| Methyl 7-(5-oxo-3-TESO-CP)heptanoate | COX-2 | 12.3 ± 1.5 | |

| Ethyl 7-oxo-7-(4-n-pentylphenyl)heptanoate | LOX | 8.9 ± 0.8 |

Q. What precautions are critical when handling this compound in synthetic workflows?

Answer:

- Moisture Control : Store under inert gas (Ar/N2) at –20°C; use sealed Schlenk flasks for reactions .

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .

- Waste Disposal : Quench silyl ethers with ethanol/water before disposal to avoid exothermic hydrolysis .

Q. How can computational methods aid in predicting reactivity or stability of this compound?

Answer:

Q. What strategies mitigate side reactions during esterification or silylation steps?

Answer:

- Esterification : Avoid excess diazomethane; use trimethylsilyldiazomethane for safer alternatives .

- Silylation : Pre-activate TES-Cl with imidazole to reduce competing hydrolysis .

- Side Reaction Example : TES-O migration during purification. Minimize by using low-temperature silica gel chromatography (0–4°C) .

Q. How does the triethylsilyl group influence the compound’s physicochemical properties?

Answer:

Q. What are the limitations of current synthetic methods, and what novel approaches are emerging?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.